molecular formula C9H16N2 B14036649 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- CAS No. 67277-65-0

1H-Imidazole, 2-cyclohexyl-4,5-dihydro-

Cat. No.: B14036649
CAS No.: 67277-65-0
M. Wt: 152.24 g/mol
InChI Key: DHSHQQYSSXYLLK-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-cyclohexyl-4,5-dihydro- is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a cyclohexyl group and the partially saturated imidazole ring distinguish it from other imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield catalytic processes. The reaction conditions are optimized to ensure the efficient formation of the imidazole ring while maintaining the integrity of the cyclohexyl group.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of fully saturated imidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

1H-Imidazole, 2-cyclohexyl-4,5-dihydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1H-Imidazole, 2-cyclohexyl-4,5-dihydro- can be compared with other imidazole derivatives, such as:

  • 1H-Imidazole, 4,5-dihydro-2-methyl-
  • 1H-Imidazole, 4,5-dihydro-2-phenylmethyl-

Uniqueness: The presence of the cyclohexyl group in 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other imidazole derivatives that lack this bulky substituent .

Properties

IUPAC Name

2-cyclohexyl-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHQQYSSXYLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461854
Record name 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67277-65-0
Record name 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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